Home > Products > Screening Compounds P35634 > 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole
5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole - 318255-98-0

5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

Catalog Number: EVT-2905133
CAS Number: 318255-98-0
Molecular Formula: C19H15N3S
Molecular Weight: 317.41
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazoles

Compound Description: This series of compounds shares the core structure of a thiazole ring substituted with a pyrazole ring at the 2-position and an aryl group at the 4-position. [] The aryl substituents on the pyrazole and thiazole rings were varied, resulting in 28 derivatives (10a-ab). These compounds were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. Notably, several compounds exhibited significant activity against Proteus mirabilis, Staphylococcus aureus, and Aspergillus niger. []

Relevance: These compounds share the core 2-pyrazolyl-thiazole structure with 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole. The variations in aryl substituents highlight the potential for modification of this core structure to achieve desired biological activities. []

3-[5-(3,4-Dichloro-phenyl)-1-(4-methoxy-phenyl)-1H-pyrazol-3-yl]-2-m-tolyl-propionate (JNJ-17156516)

Compound Description: JNJ-17156516 is a potent and selective cholecystokinin 1 receptor (CCK1) antagonist. [] It exhibits high affinity for human, rat, and canine CCK1 receptors. [] JNJ-17156516 demonstrated efficacy in inhibiting CCK-8S-induced contractions in guinea pig gallbladders both in vitro and in vivo. []

Relevance: While JNJ-17156516 does not contain a thiazole ring, it highlights the biological relevance of the pyrazole moiety present in 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole. This suggests that the pyrazole ring in the target compound could contribute to potential biological activity and serve as a scaffold for further modifications. []

2-[5-(1,3-Benzodioxol-5-yl)-3-ferrocenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Compound Description: This compound is characterized by a 2-pyrazolyl-thiazole core with a phenyl substituent on the thiazole ring. [] The pyrazoline ring in this compound adopts a twist conformation. []

Relevance: This compound shares the core 2-pyrazolyl-4-phenyl-1,3-thiazole structure with 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole. The presence of a ferrocenyl and a benzodioxolyl group in this related compound introduces organometallic and heterocyclic elements, respectively, demonstrating the potential for further structural diversification of the core scaffold. []

6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

Compound Description: This compound features a dihydropyrazole ring linked to two quinoline moieties. [] The dihydropyrazole ring adopts an envelope conformation, and the two quinoline rings exhibit a specific spatial orientation. []

Relevance: While this compound doesn't share the thiazole ring with 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole, it exemplifies the use of a substituted pyrazoline ring as a central scaffold for connecting diverse aromatic systems, emphasizing the potential for similar modifications in the target compound. []

2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H pyrozol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (CPDFT)

Compound Description: CPDFT features a dihydropyrazole ring connected to a thiazole ring, with various substituents on both rings. [] Theoretical calculations have been performed on this compound to investigate its molecular structure, electronic properties, and vibrational spectra. [, ] Docking studies suggest potential interactions with biological targets. [, ]

Relevance: CPDFT is structurally similar to 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole, sharing the core 2-pyrazolyl-4-aryl-1,3-thiazole structure. The various substituents on the pyrazoline and thiazole rings in CPDFT illustrate the potential for modifications to the target compound to modulate its physicochemical and biological properties. [, ]

8-(1-(3-(trifluoromethyl) benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl xanthine (Compound 60)

Compound Description: Compound 60 is a high-affinity antagonist for the A2B adenosine receptor (AdoR). [] It exhibits remarkable selectivity for the A2B AdoR over other AdoR subtypes. [] This compound was developed through a structure-activity relationship study focusing on modifications of a pyrazole ring linked to a xanthine core. []

Relevance: Despite the absence of a thiazole ring, compound 60 highlights the biological significance of the 1-benzyl-pyrazole moiety present in 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole. The presence of a trifluoromethyl group on the benzyl ring in compound 60 demonstrates the potential for introducing fluorine-containing substituents to modulate the target compound's properties. []

2-[3-(4-Bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Compound Description: This compound is structurally analogous to CPDFT, featuring a dihydropyrazole ring linked to a 4-phenylthiazole moiety. [] Notably, it contains a bromine substituent on one of the phenyl rings attached to the pyrazoline ring. [] The crystal structure of this compound reveals a T-shaped molecular geometry. []

Relevance: The structural similarity of this compound to 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole reinforces the significance of the 2-pyrazolyl-4-phenyl-1,3-thiazole scaffold as a basis for developing novel compounds. The presence of bromine and fluorine atoms in this related compound highlights the potential for incorporating halogens into the target compound to influence its physicochemical properties. []

2-[3-(4-Chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole

Compound Description: This compound is almost identical to the previous one, with a chlorine atom replacing the bromine substituent on the phenyl ring attached to the pyrazoline ring. [] The crystal structure reveals a T-shaped molecular geometry similar to its brominated counterpart. []

Relevance: The close structural resemblance of this compound to 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole highlights the potential for subtle modifications to the target compound, such as changing the halogen substituent, to fine-tune its properties. This further emphasizes the versatility of the 2-pyrazolyl-4-phenyl-1,3-thiazole core for structural modifications. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

Compound Description: This complex molecule comprises two interconnected pyrazole rings, one of which is part of a larger ring system that includes a thiazole and a triazole ring. [] Halogen substituents are present on two of the phenyl rings. []

Relevance: Although more complex, this compound shares the 2-pyrazolyl-thiazole structural motif with 5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole. It showcases the potential for expanding the target compound's structure by incorporating additional heterocycles and substituents. [] This example emphasizes the potential for developing more complex structures based on the core scaffold present in the target compound. []

Properties

CAS Number

318255-98-0

Product Name

5-(1-benzyl-1H-pyrazol-3-yl)-2-phenyl-1,3-thiazole

IUPAC Name

5-(1-benzylpyrazol-3-yl)-2-phenyl-1,3-thiazole

Molecular Formula

C19H15N3S

Molecular Weight

317.41

InChI

InChI=1S/C19H15N3S/c1-3-7-15(8-4-1)14-22-12-11-17(21-22)18-13-20-19(23-18)16-9-5-2-6-10-16/h1-13H,14H2

InChI Key

YBGHYHKRKJSQHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=CC(=N2)C3=CN=C(S3)C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.